4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline
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Overview
Description
4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound that features a benzodioxole moiety, a phenylpropyl group, and a dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.
Scientific Research Applications
4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzodioxole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is not well-characterized. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety, in particular, is known to interact with various molecular targets, potentially leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Dipentylone: A substituted cathinone derivative with stimulant effects.
Eutylone: Another synthetic cathinone with structural similarities to amphetamines and cathinones.
Uniqueness
4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific combination of a benzodioxole moiety, a phenylpropyl group, and a dimethylaniline structure. This combination of functional groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H28N2O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[[[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H28N2O2/c1-27(2)22-11-8-19(9-12-22)17-26-15-14-23(20-6-4-3-5-7-20)21-10-13-24-25(16-21)29-18-28-24/h3-13,16,23,26H,14-15,17-18H2,1-2H3 |
InChI Key |
UVNVEQCDFHIDNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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